Cromolyn

Catalog No.
S591882
CAS No.
16110-51-3
M.F
C23H16O11
M. Wt
468.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cromolyn

CAS Number

16110-51-3

Product Name

Cromolyn

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid

Molecular Formula

C23H16O11

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/
100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/
3.58e-02 g/L

Synonyms

Aarane, Acid, Cromoglicic, Acid, Cromoglycic, Bicromat Spray, Cromoglicic Acid, Cromoglycate, Cromoglycate, Disodium, Cromoglycate, Sodium, Cromoglycic Acid, Cromolyn, Cromolyn Sodium, Disodium Cromoglycate, FPL 670, FPL-670, FPL670, Intal, Lomudal, Nalcrom, Nasalcrom, Opticrom, Sodium Cromoglycate, Vicrom

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O

Mast Cell Stabilization:

  • Mechanism

    Cromolyn is classified as a mast cell stabilizer. Mast cells are immune system cells that play a crucial role in allergic reactions by releasing inflammatory mediators. Cromolyn is believed to prevent the degranulation of mast cells, thereby hindering the release of these inflammatory mediators [Source: National Institutes of Health, ].

  • Research

    Studies are investigating the potential of cromolyn in managing various conditions associated with mast cell activation, such as mastocytosis, a rare disorder characterized by an abnormal increase in mast cells [Source: Journal of Allergy and Clinical Immunology, ].

Anti-inflammatory Effects:

  • Mechanism

    While the exact mechanism is not fully understood, cromolyn exhibits anti-inflammatory properties beyond its mast cell stabilizing effects. Research suggests it may influence the activity of other immune cells and inflammatory pathways [Source: National Institutes of Health, ].

  • Research

    Cromolyn's potential in managing various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD), is being explored in ongoing research [Source: National Institutes of Health, ].

Neurodegenerative Diseases:

  • Mechanism

    Recent research suggests cromolyn might offer neuroprotective effects by modulating certain cellular processes linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, the mechanism and potential benefits require further investigation [Source: National Institutes of Health, ].

  • Research

    The potential application of cromolyn in neurodegenerative diseases is in the early stages of exploration. More research is needed to understand its safety and efficacy in this context [Source: National Institutes of Health, ].

Cromolyn is a chromone complex with the chemical formula C23H16O11 and a molar mass of approximately 468.37 g/mol. It is commonly marketed as cromolyn sodium and is used in various forms, including inhalation solutions, oral solutions, and ophthalmic drops. The compound was discovered in 1965 by Roger Altounyan while researching natural bronchodilators derived from the herb Ammi visnaga . Cromolyn is primarily indicated for the prophylactic treatment of asthma and allergic conditions such as allergic rhinitis and conjunctivitis.

Cromolyn's mechanism of action is not fully understood, but it is believed to act as a mast cell stabilizer []. It likely binds to specific sites on the mast cell membrane, preventing the degranulation process, where mast cells release histamine and other inflammatory mediators []. This helps prevent the allergic cascade and associated symptoms.

Cromolyn is generally considered a safe medication with minimal side effects. Common side effects include throat irritation, cough, and headache, which usually resolve with continued use [].

Cromolyn acts by inhibiting mast cell degranulation, which prevents the release of histamine and other inflammatory mediators like leukotrienes . The mechanism involves blocking calcium influx into mast cells, thereby stabilizing them and reducing their reactivity to allergens. This action differentiates it from antihistamines that mitigate symptoms after histamine release.

Cromolyn exhibits significant biological activity as a mast cell stabilizer. Its primary functions include:

  • Inhibition of Mast Cell Degranulation: Prevents the release of histamine and other inflammatory substances.
  • Reduction of Bronchoconstriction: Helps in managing asthma by reducing bronchospasms triggered by allergens.
  • Alleviation of Allergic Symptoms: Effective in treating symptoms associated with allergic rhinitis and conjunctivitis .

Cromolyn is synthesized through chemical processes involving chromone derivatives. The initial discovery involved isolating active constituents from the khellin compound found in Ammi visnaga. Subsequent synthetic methods have been developed to produce cromolyn sodium efficiently for pharmaceutical use .

Cromolyn has several important applications:

  • Asthma Management: Used as a preventive treatment for exercise-induced bronchospasm and allergic asthma.
  • Allergic Rhinitis: Administered as a nasal spray to relieve symptoms associated with hay fever.
  • Conjunctivitis Treatment: Available as eye drops to alleviate allergic conjunctivitis symptoms.
  • Mastocytosis Treatment: Helps manage symptoms related to excessive mast cell production .

Cromolyn has been studied for its interactions with various biological pathways:

  • It binds to S100P protein, disrupting its interaction with receptor for advanced glycation end products (RAGE), suggesting potential roles beyond allergy management .
  • Research indicates that it may influence other inflammatory pathways, although specific interactions require further investigation .

Cromolyn shares similarities with several other mast cell stabilizers. Here are some notable compounds:

Compound NameMechanism of ActionUnique Features
NedocromilMast cell stabilizationSimilar efficacy but different formulation
KetotifenAntihistamine and mast cell stabilizerDual action; effective for chronic allergies
LodoxamideMast cell stabilizerPrimarily used in ophthalmic applications
MontelukastLeukotriene receptor antagonistDifferent mechanism; targets leukotriene pathways
OmalizumabMonoclonal antibody targeting IgEUsed for severe asthma; distinct mechanism

Cromolyn stands out due to its specific action on mast cells without affecting established allergic responses and its long-standing history of use in clinical practice .

Physical Description

Chromoglicic acid is a solid. (NTP, 1992)
Solid

Color/Form

Colorless crystals from ethanol + ether

XLogP3

1.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

468.06926132 g/mol

Monoisotopic Mass

468.06926132 g/mol

Heavy Atom Count

34

LogP

1.92
1.92 (LogP)
Log P= 1.92 at pH 1.2; Log P= -4.80 at pH 7.4
1.6

Appearance

Solid powder

Melting Point

421 to 423 °F (NTP, 1992)
241-242 °C (decomposes)
WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES)
241 - 242 °C

UNII

Y0TK0FS77W

Related CAS

15826-37-6 (Parent)

Drug Indication

For the management of patients with bronchial asthma. Also used in the treatment of vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis.

Therapeutic Uses

Anti-Asthmatic Agents
A LARGE PROPORTION OF CHILDREN WITH CHRONIC, INTRACTABLE ASTHMA (MILD OR SEVERE) EXPERIENCE EITHER PARTIAL OR COMPLETE PROTECTION AFTER ORAL INHALATION OF CROMOLYN. /CROMOLYN DISODIUM/
...EVIDENCE APPEARS TO INDICATE THAT PATIENTS WITH EXTRINSIC ASTHMA /KNOWN HYPERSENSITIVITY TO AN EXTRINSIC ALLERGEN/ ARE MORE LIKELY TO RESPOND TO CROMOLYN THAN PATIENTS WITH INTRINSIC ASTHMA /NO SUCH HYPERSENSITIVITY KNOWN/. HOWEVER, IT IS NOT CURRENTLY POSSIBLE TO PREDICT WHICH PATIENTS WILL RESPOND SATISFACTORILY TO CROMOLYN. /CROMOLYN DISODIUM/
THE INHALATION OF CROMOLYN SHORTLY BEFORE EXERCISE LESSENS BRONCHOCONSTRICTION THAT SOME ASTHMATIC PATIENTS THEN DEVELOP. THIS EFFECT MAY BE ENHANCED IF PATIENT IS RECEIVING CONTINUOUS THERAPY. /CROMOLYN DISODIUM/
For more Therapeutic Uses (Complete) data for CROMOLYN (20 total), please visit the HSDB record page.

Pharmacology

Cromoglicate or cromolyn (USAN), a synthetic compound, inhibits antigen-induced bronchospasms and, hence, is used to treat asthma and allergic rhinitis. Cromoglicate is used as an ophthalmic solution to treat conjunctivitis and is taken orally to treat systemic mastocytosis and ulcerative colitis.
Cromolyn is a synthetic mast cell stabilizer with anti-inflammatory activity. Cromolyn probably interferes with the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, such as histamine and leukotrienes, which are involved in type I allergic reactions. Cromolyn also prevents inflammatory mediator release from eosinophils.

MeSH Pharmacological Classification

Anti-Asthmatic Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EB - Antiallergic agents, excl. corticosteroids
A07EB01 - Cromoglicic acid
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AH - Agents for dermatitis, excluding corticosteroids
D11AH03 - Cromoglicic acid
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC01 - Cromoglicic acid
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BC - Antiallergic agents, excl. corticosteroids
R03BC01 - Cromoglicic acid
S - Sensory organs
S01 - Ophthalmologicals
S01G - Decongestants and antiallergics
S01GX - Other antiallergics
S01GX01 - Cromoglicic acid

Mechanism of Action

Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx.
One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells.
... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors.
... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes.
The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established.
For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page.

Other CAS

16110-51-3

Absorption Distribution and Excretion

1%
MOST OF ABSORBED DRUG IS EXCRETED UNCHANGED BY LIVER & KIDNEYS WITHIN A FEW DAYS & NONE APPEARS TO UNDERGO METABOLIC DEGRADATION. THE UNABSORBED PORTION (APPROX 80%) IS RECOVERABLE FROM FECES. FOLLOWING INHALATION, MAX PLASMA LEVEL...REACHED WITHIN SEVERAL MIN, & PLASMA T1/2 IS ONE TO ONE-HALF HOURS. /CROMOLYN DISODIUM/
THE AMT OF CROMOLYN...ABSORBED INTO BLOODSTREAM FOLLOWING INHALATION OF A DOSE OF 20 MG DOES NOT APPEAR TO EXERT ANY GENERALIZED PHARMACOLOGIC EFFECTS. /CROMOLYN DISODIUM/
THE SMALL AMT OF CROMOLYN THAT IS ABSORBED IS EXCRETED UNCHANGED BY LIVER & KIDNEYS... APPROX 10% OF A 20% MG DOSE...MAY REMAIN IN INHALER AFTER PATIENTS /USE/ &...APPROX 8% OF DOSE IS ABSORBED INTO BLOODSTREAM (PRIMARILY BY LUNG BUT ALSO BY GI TRACT). /CROMOLYN DISODIUM/
FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. MAX PLASMA CONCN (MEAN 9.2 NG/ML OBTAINED WITHIN 15 MIN OF INHALING 20 MG). ABSORPTION FROM LUNG IS RAPID, MOST OF INHALED DOSE IS SWALLOWED.
For more Absorption, Distribution and Excretion (Complete) data for CROMOLYN (10 total), please visit the HSDB record page.

Metabolism Metabolites

NO METABOLITES WERE DETECTED IN MAN & IN NINE MAMMALIAN SPECIES AFTER ORAL & IV ADMIN. /CROMOLYN DISODIUM/

Wikipedia

Cromoglicic_acid
Acenaphthoquinone

Drug Warnings

ANAPHYLAXIS, VASCULITIS, OR OTHER SERIOUS ADVERSE EFFECTS HAVE NOT BEEN REPORTED IN MAN. URTICARIA & MACULOPAPULAR RASHES HAVE OCCURRED RARELY BUT HAVE CLEARED WHEN DRUG WAS WITHDRAWN. EOSINOPHILIC PNEUMONIA HAS BEEN ASSOCIATED WITH /INHALATION/ ADMIN OF CROMOLYN IN TWO PATIENTS. /DISODIUM/
DESCRIBED IS A 42 YR OLD MALE PATIENTS WHO DEVELOPED SEVERE BRONCHOCONSTRICTION AFTER INHALING SODIUM CROMOGLYCATE (CROMOLYN).
A STUDY OF THE FREQUENCY OF ADVERSE REACTIONS (DERMATITIS, MYOSITIS, GASTROENTERITIS) TO CROMOLYN SODIUM, 0.5%, IN 375 ASTHMATIC PATIENTS, IS PRESENTED. THE FREQUENCY RATES WERE FOUND TO BE 2%; REACTIONS WERE NONLIFE THREATENING & COMPLETELY REVERSIBLE.
SEVERE NASAL CONGESTION DEVELOPED IN 13 YR OLD ASTHMATIC PATIENTS AFTER 4 WK OF THERAPY WITH CROMOLYN & DISAPPEARED WITHIN 24 HR OF DISCONTINUANCE OF THERAPY. REACTION OCCURRED AGAIN WHEN REINITIATION OF CROMOLYN WAS ATTEMPTED 3 DAYS & 3 WEEKS AFTER FIRST ATTACK.
For more Drug Warnings (Complete) data for CROMOLYN (25 total), please visit the HSDB record page.

Biological Half Life

1.3 hours
FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. AVG PLASMA T/2 WAS 81 MIN.

Use Classification

Pharmaceuticals

Methods of Manufacturing

2,6-DIHYDROXYACETOPHENONE /REACTS/ WITH EPICHLOROHYDRIN IN PRESENCE OF BASIC CATALYST TO YIELD... 2'2'''-((2-HYDROXYTRIMETHYLENE)DIOXY)BIS(6'-HYDROXYACETOPHENONE). REACTION WITH DIETHYL OXALATE EFFECTS DEHYDRATION & DEETHANOLATION OF EACH HYDROXYACETOPHENONE PORTION.../ETHYL ESTERS ARE/...SAPONIFIED WITH NAOH. /2NA/
2,6-Dihydroxyacetaphenone + epichlorohydrin + diethyl oxalate (epoxidation/ether formation/condensation/saponification)

General Manufacturing Information

US PATENT 3,419,578. /CROMOLYN DISODIUM/
Available commercially as the disodium salt.

Storage Conditions

Oral cromolyn sodium capsules should be stored in tight containers at 15 to 30 °C. Capsules containing cromolyn sodium powder for oral inhalation should be stored at room temperature in tight, light-resistant containers; exposure to excessive moisture and to temperatures greater than 40 °C should be avoided. ... Cromolyn sodium aerosol for oral inhalation should be stored at 2 to 30 °C. /Cromolyn sodium/

Interactions

Studies demonstrating a lack of ion pair formation between sodium cromoglycate (cromolyn sodium) and alkylbenzdimethylamonium ions in rat intestine are briefly discussed. /Cromolyn sodium/
An analysis of the absorption and desorption isotherms for sodium cromoglycate (cromolyn sodium) and cromolyn sodium lactose moisture uptake is presented. Up to 15% moisture content had no effect on the tensile and shear properties of cromolyn sodium, due to adsorption into the interior of cromolyn sodium, leaving little absorbed moisture on the surface of the particles.
The mechanism of action of the mast cell stabilizers sodium cromoglycate and FPL-52694 as protective agents against ethanol induced gastric mucosal damage was investigated in the rat. Using an ex vivo gastric chamber model, various concn (l0-80 mg/ml) of the two agents were applied to the gastric mucosa prior to exposure to 40% ethanol. Both agents significantly reduced ethanol induced damage in a dose dependent manner. When given orally (80 mg/kg) both agents significantly reduced gastric damage induced by subsequent oral administration of absolute ethanol. Pretreatment with indomethacin did not significantly affect the protection afforded by FPL-52694, but did cause a partial reversal of the protective effect of sodium cromoglycate. Changes in gastric leukotriene C4 synthesis did not correlate with the protective effects of the two agents. Both mucosal and connective tissue mast cell numbers were significantly reduced following oral ethanol administration. In the groups pretreated with FPL-52694 or sodium cromoglycate, mucosal mast cell numbers were not significantly different from those in rats not treated with ethanol. Furthermore, the connective tissue mast cell numbers were significantly lower than in ethanol treated control rats, despite a greater than 95% reduction of ethanol induced hemorrhagic damage. These results therefore suggest that stimulation of gastric prostaglandin synthesis is not important in the mechanism of action of FPL-52694, and neither agent appears to reduce damage through a mechanism related to effects on gastric leukotriene C4 synthesis. The present studies further suggest that the protection afforded by pretreatment with sodium cromoglycate or FPL-52694 may be unrelated to effects of these agents on the connective tissue mast cell population in the stomach. /Sodium cromoglycate/
The effect of histamine on the absorption and clearance of inhaled cromolyn sodium (sodium cromoglycate) was examined in 7 mildly asthmatic patients with hyperresponsive airways and 8 normal subjects who inhaled either placebo or histamine followed by cromolyn. In the asthmatic group histamine inhalation led to a mean 24% reduction in the forced expiratory volume in 1 second but had no effect on the normal subjects. When compared with the inhaled placebo, histamine incr the initial pulmonary absorption of cromolyn without influencing the total amount of drug absorbed in both asthmatics and normals. These observations suggest that the pharmacokinetics of the inhaled drug may be altered significantly by inflammatory mediators present at the site of drug absorption from the airways. /Cromolyn sodium/
For more Interactions (Complete) data for CROMOLYN (9 total), please visit the HSDB record page.

Stability Shelf Life

VERY STABLE WITH NO DEGRADATION UNDER NORMAL STORAGE CONDITIONS EXCEPT FOR MOISTURE GAIN /DISODIUM/

Dates

Modify: 2023-08-15

Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease

Timothy M Shoup, Ana Griciuc, Marc D Normandin, Luisa Quinti, Lindsay V Walsh, Maeva Dhaynaut, Sung-Hyun Moon, Nicolas J Guehl, Pedro Brugarolas, David R Elmaleh, Georges El Fakhri, Rudolph E Tanzi
PMID: 33579853   DOI: 10.3233/JAD-201419

Abstract

Cromolyn is an anti-neuroinflammatory modulator with a multifactorial mechanism of action that has been shown to inhibit amyloid-β (Aβ) aggregation and enhance microglial uptake and clearance of Aβ.
We report the effects of fluoro-cromolyn derivatives on microglial cell toxicity and microglial clearance of Aβ42.
Microglial cell toxicity for cromolyn derivatives were determined in naive BV2 microglial cells. Microglial clearance assays were performed with Aβ42 in naive BV2 microglial cell line and single cell clone BV2 line expressing CD33WT. PET imaging was performed for three F-18 analogs in a rhesus macaque.
All compounds but derivative 8 exhibited low microglial cell toxicity. Cromolyn 1 and derivatives 2, 4, and 7 displayed an increased uptake on Aβ42 in naïve BV2 microglial cells. Derivative 4 increased Aβ42 uptake in a dose-dependent manner and at 75μM resulted in a one-fold increase in Aβ42 uptake in BV2-CD33WT. PET imaging for three [18F]cromolyn analogs revealed the order of brain tracer penetration to be 4a > 10 > 2a. Tracer 4a exhibited enhanced uptake in areas of high perfusion (putamen, grey matter, and cerebellum) and lower signal in areas of lower perfusion (caudate, thalamus, and white matter).
Substantial uptake of Aβ42 in both naïve BV2 and BV2-CD33WT cells observed with 4 indicate conversion of microglial cells from a pro-inflammatory to an activation state favoring Aβ phagocytosis/clearance. These findings suggest that a fluoro-cromolyn analog could reduce fibril-prone Aβ42in vivo and thereby serve as a therapeutic for the treatment and prevention of AD.


Mast Cell Degranulation Increases Mouse Mast Cell Protease 4-Dependent Vasopressor Responses to Big Endothelin-1 But Not Angiotensin I

Laurence Vincent, Catherine Lapointe, Modou Lo, Hugo Gagnon, Gunnar Pejler, Shinji Takai, Robert Day, Pedro D'Orléans-Juste
PMID: 33154104   DOI: 10.1124/jpet.120.000325

Abstract

Mouse mast cell protease 4 (mMCP-4), the murine functional analog to the human chymase, is a serine protease synthesized and stored in mast cell secretory granules. Our previous studies reported physiologic and pathologic roles for mMCP-4 in the maturation and synthesis of the vasoactive peptide endothelin-1 (ET-1) from its precursor, big ET-1. The aim of this study was to investigate the impact of mast cell degranulation or stabilization on mMCP-4-dependent pressor responses after the administration of big ET-1 or angiotensin I (Ang I). In anesthetized mice, mast cell degranulation induced by compound 48/80 (C48/80) or stabilization by cromolyn enhanced or repressed, respectively, the dose-dependent vasopressor responses to big ET-1 in wild-type (WT) mice but not in mMCP-4 knockout mice in a chymase inhibitor (TY-51469)-sensitive fashion. In addition, mMCP-4-dependent hydrolysis of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin was depleted or enhanced in peritoneal mast cells isolated from mice pretreated with C48/80 or cromolyn, respectively. Furthermore, C48/80 or cromolyn markedly increased or abolished, respectively, ET-1 (1-31) conversion from exogenous big ET-1 in WT mice peritoneal fluid-isolated mast cells, in vitro
Finally, the vasopressor responses to Ang I were unaffected by mast cell activation or stabilization, whereas those induced by the angiotensin-converting enzyme-resistant Ang I analog, [Pro
, D-Ala
] Ang I, were potentiated by C48/80. Altogether, the present study shows that mast cell activation enhances the mMCP-4-dependent vasoactive properties of big ET-1 but not Ang I in the mouse model. SIGNIFICANCE STATEMENT: The current work demonstrates a significant role for mast cell stability in the cardiovascular pharmacology of big endothelin-1 but not angiotensin I in the murine systemic circulation.


Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products

Noha M El Zahar, Mariam M Tadros, Bassam M Ayoub
PMID: 33339114   DOI: 10.3390/molecules25245953

Abstract

Advanced and sensitive spectrophotometric and chemometric analytical methods were successfully established for the stability-indicating assay of cromolyn sodium (CS) and its alkaline degradation products (Deg1 and Deg2). Spectrophotometric mean centering ratio spectra method (MCR) and chemometric methods, including principal component regression (PCR) and partial least square (PLS-2) methods, were applied. Peak amplitudes after MCR at 367.8 nm, 373.8 nm and 310.6 nm were used within linear concentration ranges of 2-40 µg mL
, 5-40 µg mL
and 10-100 µg mL
for CS, Deg1 and Deg2, respectively. For PCR and PLS-2 models, a calibration set of eighteen mixtures and a validation set of seven mixtures were built for the simultaneous determination of CS, Deg1 and Deg2 in the ranges of 5-13 µg mL
, 8-16 µg mL
, and 10-30 µg mL
, respectively. The authors emphasize the importance of a stability-indicating strategy for the investigation of pharmaceutical products.


From Combinations to Single-Molecule Polypharmacology-Cromolyn-Ibuprofen Conjugates for Alzheimer's Disease

Claudia Albertini, Marina Naldi, Sabrina Petralla, Silvia Strocchi, Daniela Grifoni, Barbara Monti, Manuela Bartolini, Maria Laura Bolognesi
PMID: 33669839   DOI: 10.3390/molecules26041112

Abstract

Despite Alzheimer's disease (AD) incidence being projected to increase worldwide, the drugs currently on the market can only mitigate symptoms. Considering the failures of the classical paradigm "one target-one drug-one disease" in delivering effective medications for AD, polypharmacology appears to be a most viable therapeutic strategy. Polypharmacology can involve combinations of multiple drugs and/or single chemical entities modulating multiple targets. Taking inspiration from an ongoing clinical trial, this work aims to convert a promising cromolyn-ibuprofen drug combination into single-molecule "codrugs." Such codrugs should be able to similarly modulate neuroinflammatory and amyloid pathways, while showing peculiar pros and cons. By exploiting a linking strategy, we designed and synthesized a small set of cromolyn-ibuprofen conjugates (
-
). Preliminary plasma stability and neurotoxicity assays allowed us to select diamide
and ethanolamide
as promising compounds for further studies. We investigated their immunomodulatory profile in immortalized microglia cells, in vitro anti-aggregating activity towards Aβ
-amyloid self-aggregation, and their cellular neuroprotective effect against Aβ
-induced neurotoxicity. The fact that
effectively reduced Aβ-induced neuronal death, prompted its investigation into an in vivo model. Notably,
was demonstrated to significantly increase the longevity of Aβ
-expressing
and to improve fly locomotor performance.


Genetic Deficiency and Pharmacological Stabilization of Mast Cells Ameliorate Pressure Overload-Induced Maladaptive Right Ventricular Remodeling in Mice

Akylbek Sydykov, Himal Luitel, Argen Mamazhakypov, Malgorzata Wygrecka, Kabita Pradhan, Oleg Pak, Aleksandar Petrovic, Baktybek Kojonazarov, Norbert Weissmann, Werner Seeger, Friedrich Grimminger, Hossein Ardeschir Ghofrani, Djuro Kosanovic, Ralph Theo Schermuly
PMID: 33265921   DOI: 10.3390/ijms21239099

Abstract

Although the response of the right ventricle (RV) to the increased afterload is an important determinant of the patient outcome, very little is known about the underlying mechanisms. Mast cells have been implicated in the pathogenesis of left ventricular maladaptive remodeling and failure. However, the role of mast cells in RV remodeling remains unexplored. We subjected mast cell-deficient WBB6F1-KitW/W-v (Kit
/Kit
) mice and their mast cell-sufficient littermate controls (MC
) to pulmonary artery banding (PAB). PAB led to RV dilatation, extensive myocardial fibrosis, and RV dysfunction in MC
mice. In PAB Kit
/Kit
mice, RV remodeling was characterized by minimal RV chamber dilatation and preserved RV function. We further administered to C57Bl/6J mice either placebo or cromolyn treatment starting from day 1 or 7 days after PAB surgery to test whether mast cells stabilizing drugs can prevent or reverse maladaptive RV remodeling. Both preventive and therapeutic cromolyn applications significantly attenuated RV dilatation and improved RV function. Our study establishes a previously undescribed role of mast cells in pressure overload-induced adverse RV remodeling. Mast cells may thus represent an interesting target for the development of a new therapeutic approach directed specifically at the heart.


Eosinophilic colitis: an infrequent disease with difficult diagnose

Javier Páramo-Zunzunegui, Ignacio Ortega-Fernandez, Silvia Benito-Barbero, Laura Rubio-López
PMID: 32958551   DOI: 10.1136/bcr-2020-235804

Abstract

Eosinophilic colitis (EC) is a rare entity. It is part of eosinophilic gastroenteritis, a rare inflammatory disorder characterised by eosinophilic infiltration of tissues that can affect any segment of the digestive tract. The diagnosis is established by the presence of an increased eosinophilic infiltrate in the colon wall in symptomatic patients. There is no characteristic clinical picture of EC. It can be associated with abdominal pain, changes in bowel movements, diarrhoea and rectal bleeding. Biopsies are mandatory if EC is suspected and despite visualising a normal mucosa. Although there are no protocol guidelines in this regard, steroid treatment is the first option in controlling the disease. Increasing the knowledge of clinicians and pathologists of this disorder and the recording its real incidence and population impact, could improve the understanding and treatment of the disease.


Duodenal acidification induces gastric relaxation and alters epithelial barrier function by a mast cell independent mechanism

Hanne Vanheel, Maria Vicario, Dorien Beeckmans, Silvia Cocca, Lucas Wauters, Alison Accarie, Joran Toth, Hans-Reimer Rodewald, Gert De Hertogh, Gianluca Matteoli, Guy Boeckxstaens, Jan Tack, Ricard Farre, Tim Vanuytsel
PMID: 33060783   DOI: 10.1038/s41598-020-74491-1

Abstract

Duodenal hyperpermeability and low-grade inflammation in functional dyspepsia is potentially related to duodenal acid exposure. We aimed to evaluate in healthy volunteers the involvement of mast cell activation on the duodenogastric reflex and epithelial integrity during duodenal acidification. This study consisted of 2 parts: (1) Duodenal infusion of acid or saline during thirty minutes in a randomized, double-blind cross-over manner with measurement of intragastric pressure (IGP) using high resolution manometry and collection of duodenal biopsies to measure epithelial barrier function and the expression of cell-to-cell adhesion proteins. Mast cells and eosinophils were counted and activation and degranulation status were assessed. (2) Oral treatment with placebo or mast cell stabilizer disodiumcromoglycate (DSCG) prior to duodenal perfusion with acid, followed by the procedures described above. Compared with saline, acidification resulted in lower IGP (P < 0.01), increased duodenal permeability (P < 0.01) and lower protein expression of claudin-3 (P < 0.001). Protein expression of tryptase (P < 0.001) was increased after acid perfusion. Nevertheless, an ultrastructural examination did not reveal degranulation of mast cells. DSCG did not modify the drop in IGP and barrier dysfunction induced by acid. Duodenal acidification activates an inhibitory duodenogastric motor reflex and, impairs epithelial integrity in healthy volunteers. However, these acid mediated effects occur independently from mast cell activation.


Reply to "Nasal cromolyn in the treatment of rhinitis"

Gayatri B Patel, Anju T Peters
PMID: 32888541   DOI: 10.1016/j.jaip.2020.06.014

Abstract




Mast Cell Promotes the Development of Intracranial Aneurysm Rupture

Hajime Furukawa, Kosuke Wada, Yoshiteru Tada, Atsushi Kuwabara, Hiroki Sato, Jinglu Ai, Michael T Lawton, Tomoki Hashimoto
PMID: 33019897   DOI: 10.1161/STROKEAHA.120.030834

Abstract

Inflammation has emerged as a key component of the pathophysiology of intracranial aneurysms. Mast cells have been detected in human intracranial aneurysm tissues, and their presence was associated with intramural microhemorrhage and wall degeneration. We hypothesized that mast cells play a critical role in the development of aneurysmal rupture, and that mast cells can be used as a therapeutic target for the prevention of aneurysm rupture.
Intracranial aneurysms were induced in adult mice using a combination of induced systemic hypertension and a single injection of elastase into the cerebrospinal fluid. Aneurysm formation and rupture were assessed over 3 weeks. Roles of mast cells were assessed using a mast cell stabilizer (cromolyn), a mast cell activator (C48/80), and mice that are genetically lacking mature mast cells (Kit
mice).
Pharmacological stabilization of mast cells with cromolyn markedly decreased the rupture rate of aneurysms (80% versus 19%, n=10 versus n =16) without affecting the aneurysm formation. The activation of mast cells with C48/80 significantly increased the rupture rate of aneurysms (25% versus 100%, n=4 versus n=5) without affecting the overall rate of aneurysm formation. Furthermore, the genetic deficiency of mast cells significantly prevented aneurysm rupture (80% versus 25%, n=10 versus n=8, wild-type versus Kit
mice).
These results suggest that mast cells play a key role in promoting aneurysm rupture but not formation. Stabilizers of mast cells may have a potential therapeutic value in preventing intracranial aneurysm rupture in patients.


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